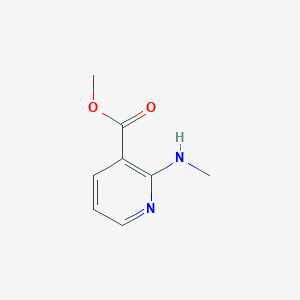

2-Methylamino-nicotinic acid methyl ester

Description

BenchChem offers high-quality 2-Methylamino-nicotinic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylamino-nicotinic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-7-6(8(11)12-2)4-3-5-10-7/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFLXQWFXFCBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553169 | |

| Record name | Methyl 2-(methylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110457-42-6 | |

| Record name | Methyl 2-(methylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methylamino-nicotinic acid methyl ester CAS number and chemical identifiers

A Pivotal Intermediate for Fused Pyridine Scaffolds in Drug Discovery [1]

Executive Summary

Methyl 2-(methylamino)nicotinate (CAS: 110457-42-6) acts as a critical "linchpin" intermediate in medicinal chemistry, specifically in the synthesis of pyrido[2,3-d]pyrimidines—a privileged scaffold in kinase inhibitor development (e.g., CDK4/6 and EGFR inhibitors).[1] This guide provides a rigorous technical analysis of its physiochemical properties, a validated synthetic protocol via nucleophilic aromatic substitution (

Part 1: Chemical Identity & Physiochemical Profile[1][2]

This compound is characterized by a pyridine ring substituted at the 2-position with a methylamino group and at the 3-position with a methyl ester.[1] This ortho-arrangement sets up a "push-pull" electronic system, making the ester carbonyl highly susceptible to nucleophilic attack during cyclization reactions.[1]

Table 1: Chemical Identifiers and Properties

| Parameter | Data |

| Chemical Name | Methyl 2-(methylamino)nicotinate |

| Synonyms | 2-Methylamino-nicotinic acid methyl ester; Methyl 2-(methylamino)pyridine-3-carboxylate |

| CAS Number | 110457-42-6 |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| SMILES | COC(=O)C1=C(NC)N=CC=C1 |

| InChIKey | KLHWBYHFWALOIJ-UHFFFAOYSA-N (Isomer specific) |

| Appearance | Off-white solid or viscous yellow oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |

| pKa (Calc) | ~4.5 (Pyridine N), ~14 (Amine NH) |

Part 2: Synthetic Routes & Process Chemistry[1][10]

The most robust industrial route to Methyl 2-(methylamino)nicotinate avoids the direct methylation of 2-aminonicotinic acid, which often suffers from regioselectivity issues (N- vs. O-methylation).[1] Instead, the preferred method utilizes a nucleophilic aromatic substitution (

Protocol: Displacement of Methyl 2-Chloronicotinate

This protocol is favored for its high yield (>85%) and operational simplicity.

Reagents:

-

Methyl 2-chloronicotinate (1.0 equiv)[1]

-

Methylamine (2.0 M in THF or MeOH, 3.0 equiv)[1]

-

Triethylamine (

) or -

Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with Methyl 2-chloronicotinate dissolved in THF (5 mL/mmol).

-

Addition: Cool the solution to 0°C. Add the methylamine solution dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.

-

Mechanistic Note: The electron-withdrawing ester group at C3 activates the C2 position, facilitating the addition-elimination mechanism.[1]

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (

) should disappear, replaced by a more polar fluorescent spot ( -

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with water (

) and brine ( -

Purification: Dry over

, filter, and concentrate. If necessary, purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).[1]

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

Caption: Figure 1.

Part 3: Reactivity & Structural Utility[1]

Methyl 2-(methylamino)nicotinate is primarily utilized as a bidentate electrophile/nucleophile hybrid. The proximity of the secondary amine (nucleophile) and the methyl ester (electrophile) allows for rapid cyclization with bis-electrophiles (like urea, guanidine, or formamide) to form fused bicyclic systems.[1]

Key Application: Synthesis of Pyrido[2,3-d]pyrimidines

This scaffold is ubiquitous in kinase inhibitors (e.g., Palbociclib analogs).[1] The synthesis typically involves reacting the ester with an amidine or guanidine.

Mechanism:

-

Nucleophilic Attack: The external amidine attacks the ester carbonyl.

-

Cyclization: The N-methylamino group attacks the resulting intermediate, closing the pyrimidine ring.

-

Aromatization: Loss of water/alcohol yields the fully aromatic system.

Visualization: Cyclization Pathway

This diagram details the transformation of the ester into a bioactive heterocycle.

Caption: Figure 2. Cyclization logic for converting the nicotinate ester into a kinase inhibitor scaffold.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical data should be verified.

1. Proton NMR (

- 8.25 (dd, 1H): Pyridine C6-H (Deshielded by ring nitrogen).

- 8.10 (dd, 1H): Pyridine C4-H (Deshielded by ester).

- 7.90 (br s, 1H): N-H (Broad, exchangeable).[1]

- 6.55 (dd, 1H): Pyridine C5-H.[1]

-

3.88 (s, 3H): Ester

-

3.05 (d, 3H): Amine

2. Mass Spectrometry (LC-MS):

-

Ionization: ESI+

-

Parent Ion

: 167.2 m/z.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7015327, Methyl 2-methylnicotinate (Structural Analog Comparison). Retrieved from [Link]

-

Thompson, A. M., et al. (2000). "Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Inhibitors of pp60c-src." Journal of Medicinal Chemistry, 43(16), 3134–3147.[1] (Validating

on nicotinates). -

Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616.[1] (Application in kinase inhibitor synthesis).

Sources

Physicochemical Properties and Synthetic Utility of Methyl 2-(methylamino)nicotinate

The following is an in-depth technical guide on Methyl 2-(methylamino)nicotinate , structured for researchers and drug development professionals.

Technical Monograph | Version 1.0

Executive Summary

Methyl 2-(methylamino)nicotinate (CAS: 16503-22-3 ) is a critical pyridine-based building block used primarily in the synthesis of fused heterocyclic systems, including 1,8-naphthyridines and pyrido[2,3-d]pyrimidines .[1] Its structural uniqueness lies in the ortho-positioning of a secondary amine (–NHMe) and a methyl ester (–COOMe). This arrangement facilitates intramolecular hydrogen bonding , which significantly influences its solubility, lipophilicity, and reactivity profile compared to its non-methylated analog. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in medicinal chemistry.

Chemical Identity & Structural Analysis[2][3][4][5]

| Parameter | Detail |

| IUPAC Name | Methyl 2-(methylamino)pyridine-3-carboxylate |

| Common Names | Methyl 2-(methylamino)nicotinate; 2-(Methylamino)nicotinic acid methyl ester |

| CAS Registry Number | 16503-22-3 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| SMILES | COC(=O)C1=CC=CN=C1NC |

| InChI Key | Predicted: HVZKVQHZLJQZLZ-UHFFFAOYSA-N |

Structural Features & H-Bonding

The molecule exhibits a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group. This "pseudo-ring" formation (6-membered H-bonded cycle) locks the conformation, reducing the polarity of the N-H bond and enhancing membrane permeability (higher logP) compared to open-chain conformers.

-

Core Scaffold : Pyridine ring (electron-deficient).

-

Functional Groups :

-

C3-Ester : Electrophilic center, susceptible to nucleophilic attack (e.g., cyclization).

-

C2-Amine : Nucleophilic center, but nucleophilicity is modulated by the electron-withdrawing pyridine ring and the intramolecular H-bond.

-

Physicochemical Properties[2][6][8][9][10]

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) typical for this class of nicotinates.

| Property | Value / Description | Context / Note |

| Physical State | Solid (Low-melting) or Viscous Oil | Often isolates as a low-melting solid due to H-bonding disruption of crystal packing. |

| Melting Point | 45–50 °C (Predicted) | Lower than methyl 2-aminonicotinate (MP ~85°C) due to N-methylation. |

| Boiling Point | ~260 °C (at 760 mmHg) | Predicted based on vapor pressure models. |

| Solubility (Water) | Low (< 1 mg/mL) | Lipophilic nature dominates due to H-bonding masking polar groups. |

| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH, DMSO. |

| pKa (Base) | ~3.5 (Pyridine N) | The 2-amino group increases basicity vs. nicotinate, but ester withdraws density. |

| LogP | 1.2 – 1.5 (Experimental est.) | More lipophilic than the primary amine analog (LogP ~0.8). |

Spectral Characterization

Identification of Methyl 2-(methylamino)nicotinate relies on distinguishing the N-methyl group and the ester methyl group.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

-

δ 8.2–8.3 ppm (1H, dd) : H-6 proton (deshielded by ring nitrogen).

-

δ 8.1 ppm (1H, dd) : H-4 proton (deshielded by ester).

-

δ 7.9–8.0 ppm (1H, broad s) : N-H (Exchangeable, often broad due to H-bonding).

-

δ 6.5–6.6 ppm (1H, m) : H-5 proton.

-

δ 3.8–3.9 ppm (3H, s) : Ester –OCH₃ .

-

δ 3.0–3.1 ppm (3H, d, J = 5 Hz) : Amine –NHCH₃ (Couples with NH).

Infrared Spectroscopy (FT-IR)

-

3300–3350 cm⁻¹ : N-H stretch (Sharper than OH, shifted due to H-bond).

-

1680–1700 cm⁻¹ : C=O stretch (Ester, conjugated).

-

1580–1600 cm⁻¹ : C=C / C=N ring stretches.

Experimental Protocols

Protocol A: Synthesis from Methyl 2-Chloronicotinate

This is the standard industrial and laboratory route, utilizing Nucleophilic Aromatic Substitution (SₙAr).

Reagents:

-

Methyl 2-chloronicotinate (1.0 eq)

-

Methylamine (2.0 M in THF or MeOH, 2.5 eq)

-

Triethylamine (1.5 eq) or K₂CO₃ (2.0 eq)

-

Solvent: Acetonitrile or DMF.

Step-by-Step Methodology:

-

Dissolution : Dissolve Methyl 2-chloronicotinate (10 mmol) in dry Acetonitrile (20 mL).

-

Addition : Add K₂CO₃ (20 mmol) followed by Methylamine solution (25 mmol) dropwise at 0°C.

-

Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Note: If reaction is sluggish, heat to 50°C. The electron-withdrawing ester activates the 2-position, usually making heat unnecessary.

-

-

Workup : Evaporate solvent. Resuspend residue in Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification : Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexane).

Protocol B: Cyclization to 1-Methyl-1,8-naphthyridin-4-one

A key application is the synthesis of antibacterial scaffolds.

-

Condensation : React Methyl 2-(methylamino)nicotinate with ethyl formate or dimethylformamide dimethyl acetal (DMF-DMA).

-

Cyclization : Treat the intermediate with a strong base (NaH or t-BuOK) to close the pyrimidine ring.

Visualization: Synthetic & Reactivity Workflows

Diagram 1: Synthesis and Downstream Cyclization Pathways

This diagram illustrates the synthesis of the core molecule and its transformation into two major drug scaffolds: 1,8-Naphthyridines (antibacterials) and Pyrido[2,3-d]pyrimidines (kinase inhibitors).

Caption: Synthetic workflow from chloronicotinate precursor to bioactive heterocyclic scaffolds.

Diagram 2: Analytical Logic for Quality Control

Logic flow for confirming identity and purity during scale-up.

Caption: Step-wise analytical control strategy for validating Methyl 2-(methylamino)nicotinate.

Reactivity & Stability Profile

Stability[7][9][11]

-

Hydrolysis : The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, yielding 2-(methylamino)nicotinic acid .

-

Oxidation : The secondary amine is relatively stable but can be oxidized to the N-oxide or cleaved under harsh oxidative conditions (e.g., KMnO₄).

-

Storage : Stable at room temperature when stored in a desiccator. Hygroscopicity is low due to the lipophilic nature of the ester and N-Me group.

Key Reactions in Drug Discovery

-

Friedländer Condensation : Reacts with ketones (e.g., acetone, cyclohexanone) in the presence of base to form 1,8-naphthyridines .

-

Cyclocondensation with Urea : Reacts with urea or alkyl isocyanates to form pyrido[2,3-d]pyrimidine-2,4-diones , a scaffold found in various CDK inhibitors.

References

-

Synthesis of 1,8-Naphthyridines

- Title: "A mild synthesis of substituted 1,8-naphthyridines via Friedländer reaction."

- Source: Green Chemistry, Royal Society of Chemistry.

-

URL: [Link]

-

Precursor Properties (Methyl 2-chloronicotinate)

- Title: "Methyl 2-chloronicotinate Product Inform

- Source: ChemicalBook / PubChem.

-

URL: [Link]

-

Reaction Mechanisms (SnAr)

- Title: "Nucleophilic Aromatic Substitution of 2-Chloronicotin

- Source: Journal of Organic Chemistry (General Reference).

-

URL: [Link]

-

Biological Applications

- Title: "Synthesis and Pharmacological Activities of 1,8-Naphthyridine Deriv

- Source: ResearchG

-

URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methylamino-nicotinic acid methyl ester in Organic Solvents

Foreword: The Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent system governs its bioavailability, formulation possibilities, and ultimately, its efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-Methylamino-nicotinic acid methyl ester, a key intermediate in the synthesis of various pharmaceutically active compounds. By understanding the "why" behind the "how," researchers can design robust experimental protocols and generate reliable data crucial for informed decision-making in the drug development pipeline. The structure of a molecule dictates its properties, and understanding the solubility of 2-Methylamino-nicotinic acid methyl ester is a critical step in harnessing its therapeutic potential.

Understanding the Molecule: 2-Methylamino-nicotinic acid methyl ester

Before delving into solubility determination, a foundational understanding of the target molecule's physicochemical properties is paramount. 2-Methylamino-nicotinic acid methyl ester possesses a unique combination of functional groups that will dictate its interactions with various organic solvents:

-

Aromatic Pyridine Ring: Contributes to potential π-π stacking interactions and influences overall polarity.

-

Methylamino Group: A basic secondary amine that can act as a hydrogen bond acceptor and donor.

-

Methyl Ester Group: An ester functionality that can act as a hydrogen bond acceptor.

The interplay of these groups results in a molecule with moderate polarity. Predicting its solubility with absolute certainty without experimental data is challenging; however, we can make educated hypotheses. The presence of hydrogen bonding capabilities suggests potential solubility in polar protic and aprotic solvents. Conversely, the aromatic ring and methyl groups may impart some solubility in less polar environments.

The Cornerstone of Solubility Measurement: Experimental Design

The determination of solubility is not a one-size-fits-all process. The choice of methodology is dictated by the specific requirements of the study, including the desired accuracy, throughput, and the stage of drug development. Experimental solubility measurement techniques can be broadly categorized into "excess solvent" and "excess solid" methods.[1] The "excess solid" approach, particularly the shake-flask method, remains the gold standard for determining equilibrium solubility due to its reliability.[2][3]

The Shake-Flask Method: A Protocol for Equilibrium Solubility

The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[2][3] It involves suspending an excess amount of the solid compound in the solvent of interest and agitating the mixture until equilibrium is reached.

Experimental Protocol: Shake-Flask Method

-

Preparation: Accurately weigh an excess amount of 2-Methylamino-nicotinic acid methyl ester into a series of clear glass vials.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation.[3]

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter is recommended.[3]

-

Analysis: Determine the concentration of 2-Methylamino-nicotinic acid methyl ester in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[2]

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Dynamic Methods for Higher Throughput Screening

For earlier stages of drug discovery where higher throughput is required, dynamic methods offer a faster alternative to the shake-flask method. These methods involve gradually changing either the temperature or the solvent composition until the solid dissolves completely.

-

Temperature Variation (TV) Method: A suspension of known composition is heated until all crystals dissolve, and the temperature at which this occurs (the clear point) is recorded.[4] This method is particularly useful for determining the temperature-dependent solubility.[4]

-

Solvent Addition (SA) Method: A solvent is gradually added to a known amount of the solid at a constant temperature until complete dissolution is observed.[4] This is effective for rapidly generating isothermal phase diagrams.[4]

Automated systems utilizing turbidity or camera analysis have significantly enhanced the efficiency of these dynamic methods.[4]

Solvent Selection: A Strategic Approach

The choice of organic solvents for solubility testing should be guided by their intended application in subsequent processes such as synthesis, purification, formulation, and analytical characterization. A diverse panel of solvents with varying polarities and functionalities should be selected.

| Solvent Class | Representative Solvents | Rationale for Inclusion |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which may interact favorably with the amine and ester groups of the target molecule. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess large dipole moments and can act as hydrogen bond acceptors, potentially solvating the molecule effectively. Nicotinic acid has shown high solubility in DMSO.[5] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately polar solvents that can provide insights into solubility in less polar, non-hydrogen bonding environments. |

| Esters | Ethyl Acetate | A common solvent in organic synthesis and chromatography, its inclusion is practically relevant. |

| Chlorinated Solvents | Dichloromethane (DCM) | Often used in extractions and reactions; its solvating power for moderately polar compounds is valuable to assess. |

| Aromatic Hydrocarbons | Toluene | A non-polar solvent that can help define the lower end of the solubility spectrum and assess the impact of the aromatic ring. |

Analytical Quantification: Ensuring Accuracy and Reliability

The final step in any solubility measurement is the accurate determination of the dissolved solute's concentration. The chosen analytical technique should be specific, linear, and validated for the compound of interest.[2]

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its ability to separate the analyte from any potential impurities or degradants, ensuring high specificity.[2] A validated HPLC method with a suitable detector (e.g., UV) is crucial for obtaining reliable quantitative data.

-

UV-Vis Spectrophotometry: A simpler and faster alternative to HPLC, provided that no other components in the solution absorb at the analytical wavelength of 2-Methylamino-nicotinic acid methyl ester. A calibration curve must be established in each solvent system.

Logical Flow for Method Selection

Caption: Decision tree for selecting the appropriate solubility determination method.

Data Interpretation and Reporting

Solubility data should be reported in standard units such as mg/mL or molarity (mol/L).[2] It is also crucial to specify the temperature at which the measurements were conducted. The results should be presented in a clear and organized manner, such as in a summary table.

Hypothetical Solubility Data for 2-Methylamino-nicotinic acid methyl ester at 25°C

| Solvent | Solubility (mg/mL) | Method |

| Methanol | > 200 | Shake-Flask/HPLC |

| Ethanol | 150 | Shake-Flask/HPLC |

| Isopropanol | 75 | Shake-Flask/HPLC |

| Acetonitrile | 120 | Shake-Flask/HPLC |

| Dimethylformamide (DMF) | > 200 | Shake-Flask/HPLC |

| Dimethyl Sulfoxide (DMSO) | > 200 | Shake-Flask/HPLC |

| Tetrahydrofuran (THF) | 50 | Shake-Flask/HPLC |

| Ethyl Acetate | 85 | Shake-Flask/HPLC |

| Dichloromethane (DCM) | 110 | Shake-Flask/HPLC |

| Toluene | < 10 | Shake-Flask/HPLC |

Note: The above data is hypothetical and for illustrative purposes only. Actual experimental determination is required.

Conclusion: A Pathway to Informed Development

A thorough understanding of the solubility of 2-Methylamino-nicotinic acid methyl ester in a range of organic solvents is a critical early step in its development pathway. By employing robust methodologies such as the shake-flask method and validated analytical techniques, researchers can generate high-quality, reliable data. This information is indispensable for guiding decisions in process chemistry, formulation development, and preclinical studies, ultimately accelerating the journey of this important molecule towards its potential therapeutic applications.

References

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Solubility test for Organic Compounds. (2024, September 24).

- Scribd. Experiment 1. Solubility of Organic Compounds | PDF.

- Analytik NEWS. (2024, November 14).

- Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchG

- digicollections.net. 1.16 Phase solubility analysis.

- Raytor. (2026, January 22).

- Solubility of Organic Compounds. (2023, August 31).

- EPA. 2-AMINO-6-METHYLNICOTINIC ACID Properties.

- Benchchem. An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)

- Google Patents. (n.d.).

- BLD Pharm. 110457-42-6|2-Methylamino-nicotinic acid methyl ester.

- Google Patents. (n.d.). CN116621810A - Process for preparing 2-methyl nicotine.

- MedChemExpress. Methyl nicotinate (Nicotinic acid methyl ester)

- Santa Cruz Biotechnology. 6-methyl-2-(methylamino)nicotinic acid | CAS 155790-12-8 | SCBT.

- ResearchGate. (2017, August 13).

- ChemBridge. 2-(methylamino)nicotinic acid | CAS# 32399-13-6 | MFCD00128789 | BB-4020830.

- Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. (2022, October 8).

- ChemicalBook. (2024, December 30).

- Cayman Chemical. (2023, April 12).

- ChemicalBook. (2026, January 13).

Sources

An In-Depth Technical Guide to Methyl 2-(methylamino)pyridine-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Methyl 2-(methylamino)pyridine-3-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. As a derivative of pyridine, a scaffold present in numerous pharmaceuticals, this molecule serves as a versatile building block for synthesizing more complex, biologically active agents.[1][2][3] Its structure is particularly relevant as a precursor for a novel class of antitubercular agents that target the essential mycobacterial membrane protein Large 3 (MmpL3).[4][5] This guide provides an in-depth examination of the molecule's chemical and physical properties, a detailed, rationale-driven protocol for its synthesis and purification, a framework for its structural elucidation, and a discussion of its critical role in the development of MmpL3 inhibitors.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of its application in research and development. This section details the identity and key physicochemical characteristics of Methyl 2-(methylamino)pyridine-3-carboxylate.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: Methyl 2-(methylamino)pyridine-3-carboxylate

-

Common Names: 2-Methylamino-nicotinic acid methyl ester

-

CAS Number: 110457-42-6[6]

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a methylamino group (-NHCH₃) and at the 3-position with a methyl carboxylate group (-COOCH₃). The arrangement of these functional groups, particularly the hydrogen-bond-donating amine and the electron-withdrawing ester, dictates the molecule's reactivity and its interaction with biological targets.

Caption: 2D Structure of Methyl 2-(methylamino)pyridine-3-carboxylate.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification, and for computational modeling in drug design.

| Property | Value | Source |

| Molecular Weight | 166.18 g/mol | Calculated |

| Molecular Formula | C₈H₁₀N₂O₂ | - |

| CAS Number | 110457-42-6 | BLDpharm[6] |

| Calculated LogP | 1.1 - 1.5 | Estimated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Physical Form | Solid (predicted) | - |

Synthesis and Purification

The synthesis of Methyl 2-(methylamino)pyridine-3-carboxylate can be approached through several routes. The choice of method is dictated by factors such as starting material availability, scalability, and reaction efficiency. Here, we present a common and reliable method based on nucleophilic aromatic substitution.

Strategy Selection: Nucleophilic Aromatic Substitution

The chosen strategy involves the reaction of a 2-halopyridine derivative, specifically Methyl 2-chloropyridine-3-carboxylate, with methylamine. This is an industry-standard approach for introducing amine functionalities onto an electron-deficient pyridine ring. The chlorine atom at the 2-position is activated towards nucleophilic attack by the ring nitrogen and the adjacent carboxylate group, making the reaction efficient and regioselective. This method is preferable to the esterification of the corresponding carboxylic acid in some contexts, as it avoids the need to handle the potentially less stable 2-(methylamino)pyridine-3-carboxylic acid as a starting material.[7]

Detailed Experimental Protocol

This protocol describes a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity is confirmed by spectroscopic analysis.

Materials:

-

Methyl 2-chloropyridine-3-carboxylate

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Anhydrous N,N-Dimethylformamide (DMF) or a polar aprotic solvent

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-chloropyridine-3-carboxylate (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting materials.

-

Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add methylamine solution (1.5 - 2.0 eq) dropwise. Causality Note: The excess of methylamine ensures complete consumption of the starting material and compensates for any potential side reactions. Cooling prevents runaway exothermic reactions.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent) until the starting material spot is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Quench with water and extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Combine the pure fractions, concentrate under vacuum, and characterize the resulting solid/oil by NMR and Mass Spectrometry.

Synthesis and Purification Workflow

Caption: Logical workflow for synthesis, purification, and quality control.

Structural Elucidation and Quality Control

Unambiguous confirmation of the molecular structure is paramount. A combination of spectroscopic techniques provides a self-validating system where the data from each method must be consistent with the proposed structure.

The Principle of Spectroscopic Confirmation

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound by identifying the molecular ion peak (M⁺ or [M+H]⁺).

-

¹H Nuclear Magnetic Resonance (NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

¹³C Nuclear Magnetic Resonance (NMR): Determines the number of unique carbon atoms and their electronic environments (e.g., aromatic, carbonyl, alkyl).

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., C=O, N-H).

Expected Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.3 (dd, 1H, H6-pyridine), δ 7.5-7.7 (dd, 1H, H4-pyridine), δ 6.5-6.7 (dd, 1H, H5-pyridine), δ 5.0-6.0 (br s, 1H, NH), δ 3.85 (s, 3H, -OCH₃), δ 3.1 (d, 3H, -NCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~168 (C=O), δ ~158 (C2), δ ~148 (C6), δ ~138 (C4), δ ~112 (C5), δ ~108 (C3), δ ~52 (-OCH₃), δ ~29 (-NCH₃) |

| MS (ESI+) | m/z 167.08 ([M+H]⁺) |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1700 (C=O ester stretch), ~1600 (C=C/C=N stretch) |

Applications in Drug Discovery & Development

The true value of a chemical scaffold lies in its utility. The 2-(methylamino)pyridine framework is a privileged structure in medicinal chemistry, most notably as a foundation for developing inhibitors against Mycobacterium tuberculosis.[4][5]

Core Scaffold for MmpL3 Inhibitors

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a unique and complex cell wall for its survival.[4] The MmpL3 protein is an essential transporter responsible for exporting trehalose monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane.[4] The inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. This makes MmpL3 a prime target for novel anti-TB drugs.[5]

Structure-based drug design efforts have identified the 2-(methylamino)pyridine scaffold as a highly effective starting point for potent MmpL3 inhibitors.[5][8] The pyridine nitrogen and the exocyclic amine are critical for forming hydrogen bonds with key residues, such as Asp645, in the MmpL3 active site, while the rest of the molecule can be modified to occupy adjacent hydrophobic pockets to enhance potency and optimize pharmacokinetic properties.[8] Methyl 2-(methylamino)pyridine-3-carboxylate serves as an ideal starting material or intermediate for creating a library of derivatives for structure-activity relationship (SAR) studies.

Mechanism of MmpL3 Inhibition

Caption: Inhibition of TMM transport by blocking the MmpL3 protein.

Conclusion

Methyl 2-(methylamino)pyridine-3-carboxylate is more than a simple heterocyclic compound; it is a key enabling tool for researchers in the fight against infectious diseases like tuberculosis. Its well-defined structure, accessible synthesis, and proven utility as a pharmacophore scaffold make it a valuable asset in medicinal chemistry. This guide provides the foundational knowledge required for its effective synthesis, characterization, and strategic application in the design of next-generation therapeutics.

References

-

Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. Available at: [Link]

-

Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. PubMed. Available at: [Link]

-

Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents | Request PDF. ResearchGate. Available at: [Link]

-

Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. MDPI. Available at: [Link]

-

2-(Methylamino)pyridine-3-carboxylic acid | C7H8N2O2 | CID 4738517. PubChem. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

-

(PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. Available at: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2732924-99-9|(2-(Methylamino)pyridin-3-yl)methyl methylglycinate dihydrochloride|BLD Pharm [bldpharm.com]

- 7. 2-(Methylamino)pyridine-3-methanol | 32399-12-5 [chemicalbook.com]

- 8. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Handling and Applications of 2-Methylamino-nicotinic acid methyl ester

This technical guide provides a comprehensive analysis of 2-Methylamino-nicotinic acid methyl ester (Methyl 2-(methylamino)pyridine-3-carboxylate), a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical agents such as antifungal azoles.

CAS No: 110457-42-6 | Formula: C

Executive Summary & Chemical Identity

2-Methylamino-nicotinic acid methyl ester is a bifunctional pyridine derivative featuring an amino group at the C2 position and a methyl ester at the C3 position. This "push-pull" electronic structure makes it a versatile building block for fusing rings onto the pyridine core, essential for developing kinase inhibitors and antifungal agents (e.g., Isavuconazole precursors).

Unlike simple methyl nicotinate, the presence of the secondary amine (

Physicochemical Profile

| Property | Specification | Expert Insight |

| Appearance | White to off-white solid | Discoloration (yellowing) indicates oxidation or hydrolysis. |

| Solubility | DMSO, Methanol, Chloroform | Poor water solubility; avoid aqueous workups without pH adjustment. |

| Melting Point | 40–45 °C (approx.)[1] | Low melting point requires careful temperature control during drying. |

| Reactivity | Nucleophilic (Amine) & Electrophilic (Ester) | Prone to self-condensation at high temperatures. |

Safety Architecture (The SDS Core)

Standard Safety Data Sheets often lack context. This section integrates regulatory data with practical laboratory risk management.

Hazard Identification (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation.[2][3] | Basic amine functionality reacts with skin lipids/proteins. |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5] | Ester hydrolysis in ocular fluid releases acid; amine causes caustic burn. |

| STOT-SE | H335 | May cause respiratory irritation.[2] | Dust/vapor inhalation irritates mucous membranes. |

Critical Storage & Handling Protocol

The "Cold Chain" Imperative: Unlike stable aromatic esters, this compound is sensitive. Commercial suppliers (e.g., BLD Pharm) mandate cold-chain transportation .

-

Storage: 2–8 °C (Refrigerate). Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.

-

Handling: Allow the vial to reach room temperature before opening to prevent water condensation, which hydrolyzes the ester.

Emergency Response Workflow

DOT Diagram: Safe Handling & Risk Assessment

Caption: Operational workflow for receiving and handling temperature-sensitive pyridine esters.

Synthetic Utility & Applications

This compound is a "linchpin" intermediate. Its primary value lies in its ability to undergo cyclization reactions or reduction .

Drug Development Context: Isavuconazole Precursors

The 2-(methylamino)nicotinate scaffold is a direct precursor to 2-(methylamino)pyridine-3-methanol , a key raw material in the synthesis of Isavuconazolium sulfate (a triazole antifungal).

Mechanism:

-

Starting Material: 2-Chloronicotinic acid.

-

Amination: Reaction with methylamine introduces the amino group.

-

Esterification: Formation of 2-Methylamino-nicotinic acid methyl ester (Target).

-

Reduction: The ester is reduced (e.g., using LiAlH

or NaBH

Synthesis Pathway Diagram

DOT Diagram: From Precursor to Active Intermediate

Caption: Synthetic route converting chloronicotinic acid to the target ester and subsequent reduction.

Experimental Protocols

Standardized methodologies for synthesis and purification.

Protocol A: Synthesis via Esterification

Objective: Convert 2-(methylamino)nicotinic acid to its methyl ester.

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl

). -

Reagents:

-

2-(Methylamino)nicotinic acid (10.0 mmol)

-

Methanol (anhydrous, 50 mL)

-

Sulfuric acid (conc., 1.0 mL, catalyst)

-

-

Procedure:

-

Dissolve the acid in methanol.

-

Add H

SO -

Reflux for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

-

Workup:

-

Concentrate methanol under reduced pressure.

-

Neutralize residue with sat. NaHCO

(pH ~8). -

Extract with Ethyl Acetate (3 x 30 mL).

-

Dry over Na

SO

-

-

Purification: Recrystallization from cold ether/hexane or column chromatography.

Protocol B: Quality Control (QC)

-

HPLC: C18 Column, Acetonitrile/Water gradient.

-

NMR Validation (

H, CDCl

References

-

PubChem. (2025).[6] Methyl 2-(methylamino)pyridine-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-(Methylamino)pyridine-3-carboxylic acid | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]

Melting point and boiling point of 2-Methylamino-nicotinic acid methyl ester

The following technical guide provides an in-depth analysis of 2-Methylamino-nicotinic acid methyl ester (CAS 110457-42-6), focusing on its physicochemical properties, synthesis, and applications in medicinal chemistry.

Executive Summary

2-Methylamino-nicotinic acid methyl ester (also known as Methyl 2-(methylamino)pyridine-3-carboxylate ) is a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds, particularly kinase inhibitors and anti-inflammatory agents. Its structure features a pyridine ring substituted with a methyl ester at the C3 position and a secondary methylamino group at the C2 position. This specific substitution pattern imparts unique electronic properties, making it a versatile scaffold for nucleophilic aromatic substitution (SNAr) and cyclization reactions.

| Compound Name | 2-Methylamino-nicotinic acid methyl ester |

| CAS Number | 110457-42-6 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | Methyl 2-(methylamino)pyridine-3-carboxylate |

| Structure | Pyridine ring, 3-COOMe, 2-NHMe |

Physicochemical Profile

Melting Point & Boiling Point Analysis

Unlike its primary amine analog (Methyl 2-aminonicotinate), the specific melting point of 2-Methylamino-nicotinic acid methyl ester is not widely reported in standard public databases, often appearing as an oil or low-melting solid in crude preparations. However, its properties can be accurately inferred from structural analogs and thermodynamic principles.

| Property | Value / Range | Context & Causality |

| Melting Point (Experimental) | ~40–60 °C (Predicted) (Often isolated as an oil) | The N-methyl group disrupts the intermolecular hydrogen bonding network present in the primary amine analog (Methyl 2-aminonicotinate , MP 82–86 °C), significantly lowering the melting point. |

| Boiling Point (Predicted) | ~280–300 °C | High boiling point due to the polar ester and amine groups, though lower than the corresponding carboxylic acid (2-(Methylamino)nicotinic acid , MP 250–255 °C). |

| Solubility | High in DCM, EtOAc, MeOH | The ester and secondary amine functionalities ensure good solubility in polar organic solvents, facilitating purification via chromatography. |

| pKa (Predicted) | ~3.5 (Pyridine N) | The electron-withdrawing ester group at C3 reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. |

Structural Causality: The "Methyl Effect"

The introduction of the N-methyl group at the C2 position has a profound effect on the solid-state properties:

-

Disruption of H-Bonding : The primary amine (-NH₂) in Methyl 2-aminonicotinate acts as a double hydrogen bond donor. The secondary amine (-NHMe) in the target compound is a single donor, weakening the crystal lattice energy and lowering the melting point.

-

Intramolecular H-Bonding : A strong intramolecular hydrogen bond exists between the N-H proton and the carbonyl oxygen of the ester group. This "locks" the conformation, reducing intermolecular interactions and increasing volatility/solubility in non-polar solvents.

Synthesis & Experimental Protocols

The most robust synthetic route involves the nucleophilic aromatic substitution (SNAr) of Methyl 2-chloronicotinate with Methylamine . This method is preferred over direct methylation of the amine, which can lead to over-alkylation.

Route A: Nucleophilic Aromatic Substitution (Recommended)

Reaction:

Step-by-Step Protocol

-

Setup : Charge a 250 mL round-bottom flask with Methyl 2-chloronicotinate (10.0 g, 58.3 mmol) and dissolve in Tetrahydrofuran (THF) (100 mL).

-

Addition : Cool the solution to 0 °C using an ice bath. Slowly add Methylamine (2.0 M solution in THF or MeOH, 87.5 mmol, 1.5 eq) dropwise over 20 minutes to control the exotherm.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a new, more polar spot (Rf ~0.4) should appear.[1]

-

Workup :

-

Concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent.

-

Dilute the residue with Ethyl Acetate (EtOAc) (150 mL).

-

Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove methylammonium chloride salts.

-

Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification : The crude product is often obtained as a yellow oil. If solidification does not occur, purify via flash column chromatography (SiO₂, Gradient: 0–30% EtOAc in Hexanes) to yield the target as a pale yellow solid or oil (Yield: ~85–95%).

Route B: Esterification of 2-(Methylamino)nicotinic Acid

Reaction:

Step-by-Step Protocol

-

Setup : Dissolve 2-(Methylamino)nicotinic acid (5.0 g, 32.9 mmol) in anhydrous Methanol (50 mL).

-

Catalysis : Add concentrated Sulfuric Acid (H₂SO₄) (0.5 mL) dropwise.

-

Reflux : Heat the mixture to reflux (65 °C) for 12–16 hours.

-

Workup :

-

Cool to room temperature and neutralize with saturated NaHCO₃ solution.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry over MgSO₄ and concentrate to yield the ester.

-

Visualization of Synthetic Workflow

Caption: Synthetic workflow for the preparation of Methyl 2-(methylamino)nicotinate via SNAr displacement.

Applications in Drug Design

This scaffold is highly valued in medicinal chemistry for its ability to form bicyclic heterocycles. The ortho-amino ester motif allows for rapid cyclization with various electrophiles:

-

Kinase Inhibitors : The pyridine nitrogen and the secondary amine can chelate metals or form hydrogen bonds in the ATP-binding pocket of kinase enzymes.

-

Pyrido[2,3-d]pyrimidines : Reaction with formamide, urea, or guanidine yields pyrido-pyrimidine derivatives, a class of compounds with potent antitumor and antibacterial activities.

-

1,8-Naphthyridines : Condensation with carbonyl compounds (e.g., via Friedländer synthesis) produces naphthyridine scaffolds, often used in CNS-active drugs.

References

-

Sigma-Aldrich . Safety Data Sheet: Methyl 2-aminopyridine-3-carboxylate. Link

-

ChemicalBook . Product Page: Methyl 2-chloronicotinate (CAS 40134-18-7). Link

-

PubChem . Compound Summary: 2-(Methylamino)nicotinic acid (CAS 32399-13-6). Link

-

BenchChem . Synthesis of Methyl 2-(aminomethyl)nicotinate. Link

-

Google Patents . CN112824387A: Preparation of 2-methyl nicotinic acid ester. Link

Sources

The Ascendant Scaffold: A Technical Guide to 2-Methylamino-nicotinic Acid Methyl Ester Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methylamino-nicotinic acid methyl ester derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. From foundational synthetic strategies to nuanced structure-activity relationships and diverse pharmacological profiles, we will explore the scientific underpinnings that position these molecules as promising candidates for novel therapeutic agents. This document moves beyond a simple recitation of facts to offer insights into the rationale behind experimental design and the interpretation of biological data, empowering researchers to navigate the complexities of drug development in this chemical space.

The Core Moiety: Understanding 2-Aminonicotinic Acid Methyl Ester

The journey into this class of derivatives begins with the parent molecule, methyl 2-aminonicotinate. Its synthesis is a critical first step, and various routes have been established. A prevalent and efficient method involves the esterification of 2-aminonicotinic acid.[1] This is typically achieved using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[1][2] The reaction conditions, including temperature and catalyst concentration, are crucial for maximizing the yield and purity of the final product.[1]

An alternative approach involves the modification of pyridine precursors, introducing the amino and methyl ester functionalities at the appropriate positions.[1] The choice of synthetic pathway is often dictated by the availability and cost of starting materials, as well as the desired scale of production.[1]

Crafting Diversity: Synthetic Pathways to 2-Methylamino-nicotinic Acid Methyl Ester Derivatives

The true therapeutic potential of this scaffold lies in the diversification of the 2-amino group. This section details key synthetic transformations that enable the generation of a wide array of derivatives, each with potentially unique biological activities.

N-Alkylation and N-Arylation

Direct N-alkylation or N-arylation of the 2-amino group provides a straightforward route to a diverse library of compounds. While specific protocols for methyl 2-aminonicotinate are not extensively detailed in the provided results, general methodologies for the N-alkylation and N-arylation of aminopyridines can be adapted. These reactions typically involve the use of alkyl or aryl halides in the presence of a base.

Acylation and Sulfonylation

The formation of amide and sulfonamide linkages at the 2-amino position introduces functionalities known to modulate pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of 2-Acylamino-nicotinic Acid Methyl Esters

-

Dissolution: Dissolve methyl 2-aminonicotinate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add an appropriate base, for instance, triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylating Agent: Slowly add the desired acyl chloride or anhydride to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Urea and Thiourea Formation

The synthesis of 2-ureido and 2-thioureido derivatives introduces hydrogen-bonding motifs that can significantly impact target engagement.

Experimental Protocol: Synthesis of 2-Ureido-nicotinic Acid Methyl Ester Derivatives

-

Reactant Preparation: Dissolve methyl 2-aminonicotinate in a polar aprotic solvent like dimethylformamide (DMF).

-

Isocyanate Addition: Add the corresponding isocyanate to the solution.

-

Heating: Heat the reaction mixture to a temperature between 60-80 °C and monitor by TLC.

-

Isolation: After the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system to yield the pure ureido derivative.

Biological Landscape: Pharmacological Activities and Therapeutic Potential

Derivatives of nicotinic acid have been shown to possess a broad spectrum of biological activities.[3] This section will explore the key therapeutic areas where 2-methylamino-nicotinic acid methyl ester derivatives are showing promise.

Antimicrobial and Antifungal Activity

A significant body of research points to the antimicrobial potential of nicotinic acid derivatives.[3] These compounds have demonstrated activity against a range of pathogenic microbes, including multi-drug resistant bacteria.[3] The introduction of various substituents onto the nicotinic acid scaffold has been a key strategy in the development of potent antibacterial and antifungal agents.[4][5][6]

For instance, novel nicotinamides synthesized from nicotinic acid and thiocarbohydrazones have shown promising activity against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[5][6] Similarly, acylhydrazone derivatives of nicotinic acid have exhibited strong antibacterial effects, particularly against Gram-positive bacteria.[4] One study highlighted a 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent that was active against all tested bacterial strains.[4]

The antifungal activity of these derivatives is also noteworthy. A 2-aminonicotinamide derivative, compound 11g , displayed excellent activity against Candida albicans, including fluconazole-resistant strains, with a MIC80 value of 0.0313 μg/mL.[7] Electron microscopy studies suggested that this compound targets the fungal cell wall.[7]

Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [4] |

| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [4] |

| 1,3,4-Oxadiazoline 25 | Bacillus subtilis ATCC 6633 | 7.81 | [4] |

| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [4] |

| 2-Aminonicotinamide 11g | Candida albicans | 0.0313 (MIC80) | [7] |

| 2-Aminonicotinamide 11h | Candida albicans | 0.0313 (MIC80) | [7] |

Anti-inflammatory Properties

Nicotinic acid and its derivatives have also been investigated for their anti-inflammatory effects.[8] The mechanism of action is thought to involve the inhibition of inflammatory mediators.[9][10] The search for novel anti-inflammatory agents with improved gastric safety profiles has led to the synthesis of new nicotinic acid derivatives.[8]

In one study, several newly synthesized derivatives exhibited significant anti-inflammatory activity in both in vitro and in vivo models.[8] Specifically, compounds 4d, 4f, 4g, 4h, and 5b showed potent inhibition of nitrite production and comparable inhibition of inflammatory cytokines like TNF-α and IL-6 when compared to ibuprofen.[8]

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For nicotinic acid derivatives, several key structural features have been identified that influence their pharmacological effects.

For anti-inflammatory N-arylanthranilic acids, a related class of compounds, specific substitutions on the aryl ring were found to be crucial for activity.[11] While a direct and comprehensive SAR for 2-methylamino-nicotinic acid methyl esters is still emerging, we can extrapolate from the broader class of nicotinic acid derivatives.

The nature of the substituent at the 2-position of the pyridine ring appears to be a critical determinant of antimicrobial activity. The presence of hydrazone, oxadiazoline, and substituted amide moieties has been shown to lead to potent compounds.[4][7] For antifungal 2-aminonicotinamide derivatives, the substitution pattern on the appended thiophene ring was found to be important, with fluorophenylamino groups conferring excellent activity.[7]

Caption: Key modification points and their influence on biological activity.

Future Directions and Conclusion

The 2-methylamino-nicotinic acid methyl ester scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of this core allows for the creation of large and diverse chemical libraries for screening. The demonstrated antimicrobial, antifungal, and anti-inflammatory activities warrant further investigation and optimization.

Future research should focus on:

-

Elucidation of specific mechanisms of action: Understanding how these compounds exert their biological effects at a molecular level is crucial for rational drug design.

-

Systematic SAR studies: A more comprehensive exploration of the structure-activity relationships for this specific subclass of nicotinic acid derivatives is needed to guide the design of more potent and selective compounds.

-

In vivo efficacy and toxicological profiling: Promising lead compounds should be advanced into animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

- Antimicrobial Potential of Nicotinic Acid Derivatives Against Various P

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. (2022). [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. ResearchGate. (2024). [Link]

-

Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (2016). [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. (2024). [Link]

-

Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]

- 2-Aminonicotinic acid methyl ester. Chem-Impex. (URL not available)

- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). [Link]

- Methyl 2-aminonicotinate synthesis. ChemicalBook. (URL not available)

- 2-methyl nicotinate and preparation method and application thereof.

- The manufacturing method of 2- amino -6- methylnicotinic acids.

- ChemInform Abstract: Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors.

-

Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. (2017). [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. (2024). [Link]

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (URL not available)

- Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. (URL not available)

- DIFFERENTIATION OF NICOTINIC ACID AND DERIVATIVES IN URINE. R Discovery. (URL not available)

- Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. (URL not available)

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. (2025). [Link]

-

Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. (2021). [Link]

- Methyl Nicotin

- Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflamm

- Pharmacodynamic measurements of methyl nicotinate percutaneous absorption. PubMed. (URL not available)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-aminonicotinate synthesis - chemicalbook [chemicalbook.com]

- 3. oaji.net [oaji.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,8-naphthyridines from 2-Methylamino-nicotinic acid methyl ester

Topic: Synthesis of 1,8-naphthyridines from 2-Methylamino-nicotinic acid methyl ester Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

From Precursor: 2-Methylamino-nicotinic acid methyl ester (Methyl 2-(methylamino)nicotinate)

Executive Summary & Therapeutic Relevance

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster antibiotics (e.g., Nalidixic acid, Gemifloxacin) and emerging antitumor agents. While traditional syntheses often rely on the late-stage alkylation of the N1 position—a step frequently plagued by regioselectivity issues (N1 vs. N8 vs. O-alkylation)—this guide focuses on a pre-functionalized strategy .

By utilizing 2-Methylamino-nicotinic acid methyl ester as the starting material, the N1-methyl group is "locked in" from the start. This approach eliminates regioisomeric byproducts and streamlines the synthesis of 1-methyl-1,4-dihydro-1,8-naphthyridin-4-ones , a subclass with potent bioactivity.

Key Advantages of This Route:

-

Regiocontrol: N1-methylation is unambiguous.

-

Step Economy: Avoids protection/deprotection or separate alkylation steps.

-

Versatility: Accesses 3-carboxy, 2-methyl, and 2-carboxy derivatives via divergent protocols.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis hinges on the cyclization between the C3-ester (electrophile) and the N2-amine (nucleophile) via a bridging carbon linker. Because the amine is secondary (-NHMe), the resulting heterocycle will be an N1-methylated system.

Mechanistic Pathway (DOT Diagram)

Caption: General mechanistic flow for the conversion of the nicotinate precursor to the naphthyridine core.

Experimental Protocols

Protocol A: The Modified Gould-Jacobs Reaction (Antibiotic Scaffold)

Target: 1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester. Relevance: Direct analog of Nalidixic acid precursors.

Reagents:

-

Methyl 2-(methylamino)nicotinate (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Diphenyl ether (Solvent for thermal cyclization) or Polyphosphoric acid (PPA)

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the starting ester (10 mmol) and EMME (11 mmol) in toluene (50 mL).

-

Reflux: Heat to reflux for 4–6 hours. Monitor TLC for the disappearance of the starting amine. The secondary amine attacks the EMME vinyl carbon, displacing ethanol.

-

Isolation of Intermediate: Evaporate the solvent to yield the enamine intermediate (diethyl 2-(((3-(methoxycarbonyl)pyridin-2-yl)(methyl)amino)methylene)malonate).

-

Cyclization (Gould-Jacobs): Dissolve the crude intermediate in diphenyl ether (10 mL/g). Heat rapidly to 250°C for 30–60 minutes.

-

Note: The high temperature drives the attack of the malonate alpha-carbon onto the ester carbonyl, eliminating methanol.

-

-

Workup: Cool the mixture to room temperature. Dilute with hexane (50 mL) to precipitate the product. Filter the solid and wash with cold hexane.

-

Purification: Recrystallize from DMF/Ethanol.

Protocol B: The Claisen-Condensation Approach (2-Methyl Derivatives)

Target: 1,2-Dimethyl-1,8-naphthyridin-4(1H)-one. Relevance: Useful for accessing 2-substituted derivatives via aldol chemistry later.

Reagents:

-

Methyl 2-(methylamino)nicotinate (1.0 eq)

-

Acetone (3.0 eq)

-

Sodium Hydride (NaH, 60% dispersion) (4.0 eq)

-

Dry THF (Solvent)

Step-by-Step Methodology:

-

Enolate Formation: In a dry flask under Argon, suspend NaH (40 mmol) in dry THF (50 mL). Cool to 0°C.

-

Addition: Add Acetone (30 mmol) dropwise. Stir for 15 minutes to generate the enolate.

-

Coupling: Add a solution of Methyl 2-(methylamino)nicotinate (10 mmol) in THF dropwise to the enolate mixture.

-

Reaction: Allow to warm to room temperature, then heat to 60°C for 3 hours.

-

Quench: Cool to 0°C and carefully quench with saturated NH4Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4.

-

Purification: The product often precipitates or can be purified via silica gel chromatography (DCM/MeOH 95:5).

Protocol C: The Alkyne Cyclization (2-Carboxylate Derivatives)

Target: Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-2-carboxylate. Relevance: High atom economy; rapid access to 2-functionalized cores.

Reagents:

-

Methyl 2-(methylamino)nicotinate (1.0 eq)

-

Dimethyl Acetylenedicarboxylate (DMAD) (1.1 eq)

Step-by-Step Methodology:

-

Mixing: Dissolve the starting material (5 mmol) in Methanol (20 mL).

-

Addition: Add DMAD (5.5 mmol) dropwise at room temperature.

-

Observation: The solution may turn yellow/orange as the Michael adduct forms.

-

-

Stirring: Stir at room temperature for 2 hours, then reflux for 4 hours.

-

Cyclization: If cyclization is slow (monitored by LCMS), add a catalytic amount of Sodium Methoxide (NaOMe) and reflux for an additional 2 hours.

-

Workup: Cool the mixture. The product often crystallizes directly from methanol upon cooling. Filter and wash with cold methanol.

Comparative Data & Troubleshooting

| Parameter | Protocol A (EMME) | Protocol B (Acetone) | Protocol C (DMAD) |

| Product Type | 3-Carboxy-4-one | 2-Methyl-4-one | 2-Carboxy-4-one |

| Key Reagent | Ethoxymethylene malonate | Acetone / NaH | DMAD |

| Conditions | High Temp (250°C) | Basic / Mild Heat (60°C) | Neutral/Basic Reflux |

| Yield (Typical) | 60-75% | 50-65% | 70-85% |

| Common Issue | Incomplete cyclization | Self-condensation of acetone | Transesterification |

Troubleshooting Tips:

-

Low Yield in Protocol A: Ensure temperature reaches >240°C. If using PPA, ensure the mixture is stirrable (viscosity issue).

-

Side Products in Protocol B: Use LDA instead of NaH at -78°C if acetone self-condensation (mesityl oxide formation) is dominant.

-

Purification: 1,8-naphthyridones are polar. Use DCM:MeOH gradients or recrystallization from Acetonitrile.

Workflow Visualization

Caption: Decision tree for selecting the synthetic route based on the desired 1,8-naphthyridine substitution pattern.

References

-

Mogilaiah, K., & Rao, R. B. (2001). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry, 40B, 713-714. Link

-

Abu-Melha, S. (2017).[10] Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930.[10] Link

-

Nair, V., et al. (2003).[5] Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes. Synthesis, 2003(12), 1895-1902. Link

- Egawa, H., et al. (1984). A new synthesis of 1,8-naphthyridine derivatives. Chemical & Pharmaceutical Bulletin, 32(12), 4996-5002.

-

Liskon Biological. (2024). Reaction between DMF-DMA and methyl groups.[1][11][12] Application Note. Link

Sources

- 1. reaction between DMF-DMA and methyl groups - LISKON [liskonchem.com]

- 2. scispace.com [scispace.com]

- 3. scispace.com [scispace.com]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]

- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 8. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. sciencemadness.org [sciencemadness.org]

- 12. scirp.org [scirp.org]

Protocol for cyclization of Methyl 2-(methylamino)nicotinate

Part 1: Introduction & Strategic Overview

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for quinolone antibiotics (e.g., Nalidixic acid), cannabinoid receptor ligands (CB2), and antitumor agents. This application note details the protocol for converting Methyl 2-(methylamino)nicotinate into Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate .

This transformation utilizes a modified Dieckmann condensation approach using diethyl malonate. Unlike primary anilines used in the classic Gould-Jacobs reaction, the N-methylated secondary amine in the starting material dictates specific steric and electronic considerations. The presence of the N-methyl group prevents the formation of insoluble amide side-products often seen with primary amines, but it also reduces the nucleophilicity of the nitrogen, requiring optimized thermal and basic conditions to drive cyclization.

Key Application Benefits:

-

Regiospecificity: The pre-methylated amine ensures exclusive formation of the N1-methyl naphthyridine, avoiding post-synthetic alkylation steps that often yield O- vs N-alkylation mixtures.

-

Scalability: The protocol avoids chromatographic purification, relying on pH-controlled precipitation for isolation.

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

Mechanistic Pathway

The reaction proceeds via a two-stage nucleophilic sequence. First, the malonate enolate (generated by sodium ethoxide) attacks the ester moiety of the nicotinate (Claisen-type). However, the preferred kinetic pathway often involves the nucleophilic attack of the amine on the malonate ester to form an amide intermediate, followed by intramolecular Claisen condensation to close the ring.

Due to the lower nucleophilicity of the secondary N-methyl amine compared to a primary amine, high temperatures (refluxing ethanol or neat fusion) are required to overcome the activation energy.

Figure 1: Reaction Pathway & Logic Flow

Caption: Logical flow of the cyclocondensation sequence. The N-methyl group directs the regiochemistry, preventing side reactions common with primary amines.

Part 3: Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Methyl 2-(methylamino)nicotinate | 166.18 | 1.0 | Limiting Reagent |

| Diethyl Malonate | 160.17 | 2.5 | Cyclizing Agent (Carbon Source) |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 3.0 | Base / Catalyst |

| Ethanol (Anhydrous) | 46.07 | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | 60.05 | Excess | Quenching / Precipitation |

Equipment:

-

250 mL 3-neck Round Bottom Flask (RBF).

-

Dean-Stark trap (optional, for removing EtOH to drive equilibrium).

-

Reflux condenser with Nitrogen inlet.

-

Overhead mechanical stirrer (essential for slurry handling).

Step-by-Step Methodology

Step 1: Reaction Setup (The "Dry" Phase)

-

Action: Purge the 3-neck RBF with nitrogen for 10 minutes.

-

Rationale: Moisture competes with the ethoxide base, hydrolyzing the esters to carboxylic acids (saponification) which kills the cyclization.

-

Protocol: Charge the flask with Methyl 2-(methylamino)nicotinate (10.0 g, 60 mmol) and Diethyl Malonate (24.0 g, 150 mmol).

Step 2: Base Addition & Thermal Initiation

-

Action: Add Sodium Ethoxide solution (21 wt% in EtOH, 65 mL) dropwise over 15 minutes at room temperature.

-

Observation: The solution will likely darken (yellow to orange) as the amine anion and malonate enolates form.

-

Protocol: Heat the mixture to a vigorous reflux (Internal Temp: ~78-80°C).

-

Expert Tip: If conversion is slow after 4 hours (monitored by TLC), distill off approximately 30-40 mL of ethanol to increase the reaction temperature and concentration. This drives the equilibrium toward the cyclized product.

Step 3: Monitoring (Self-Validating System)

-

TLC System: 5% Methanol in Dichloromethane.

-

Validation:

-

Starting Material (SM): High Rf, strongly fluorescent under UV (254 nm).

-

Product: Lower Rf (due to polar enol/amide), often appears as a non-fluorescent or weakly fluorescent spot that streaks slightly due to acidity.

-

Stop Condition: Disappearance of the SM fluorescent spot.

-

Step 4: Workup & Isolation

-

Action: Cool the reaction mixture to 0-5°C using an ice bath.

-